3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both an amino group and a nitrophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes with active methylene compounds and hydrazine derivatives under basic conditions. For instance, the reaction of 4-nitrobenzaldehyde, malononitrile, and hydrazine hydrate in ethanol under reflux conditions can yield the desired compound .
Industrial Production Methods
the principles of green chemistry and the use of eco-friendly catalysts are often emphasized in industrial synthesis to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and functionalized molecules.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: Another heterocyclic compound with similar structural features and applications in medicinal chemistry and materials science.
3-amino-1H-pyrazole: A simpler analog without the nitrophenyl group, used in similar research applications.
Uniqueness
3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
3-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYYQMDXMZFDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)N)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379188 |
Source
|
Record name | 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219930-67-3 |
Source
|
Record name | 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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